S-5751
Overview
Description
S 5751 is a prostanoid DP receptor antagonist, specifically targeting the DP1 receptor. It has shown potential in the treatment of bronchial asthma due to its ability to inhibit the effects of prostaglandin D2, a compound involved in inflammatory responses .
Mechanism of Action
Target of Action
S-5751, also known as “5-Heptenoic acid, 7-((1R,2R,3S,5S)-2-(((5-hydroxybenzo(b)thien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)-, (5Z)-”, is primarily targeted towards the prostaglandin D2 (PGD2) receptor . This receptor, also known as DP receptor, plays a crucial role in mediating the effects of PGD2, a lipid compound involved in several biological processes including inflammation and allergic responses .
Mode of Action
This compound acts as an antagonist to the prostaglandin DP receptor . It inhibits the generation of cyclic adenosine monophosphate (cAMP) in platelet-rich plasma induced by PGD2 . The inhibition of cAMP generation disrupts the downstream signaling pathways of the DP receptor, thereby mitigating the effects of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PGD2 signaling pathway . By inhibiting the DP receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of cAMP . This, in turn, can affect various downstream effects associated with PGD2 signaling, such as inflammation and allergic responses .
Pharmacokinetics
It is known that this compound is an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The primary result of this compound’s action is its anti-inflammatory activity . By inhibiting the DP receptor and disrupting the PGD2 signaling pathway, this compound can reduce inflammation and other related responses . This makes this compound potentially useful in the research of conditions such as asthma .
Biochemical Analysis
Biochemical Properties
S-5751 interacts with the prostaglandin D2 (PGD2) receptor DP1 . It inhibits cAMP generation in platelet-rich plasma induced by PGD2 . The compound shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2 .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It blocks PGD2-induced plasma exudation in the conjunctiva and suppresses antigen-induced allergic responses in guinea pigs . This suggests that this compound influences cell function by modulating the response to PGD2.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DP1 receptor, leading to the inhibition of cAMP generation This can result in changes in gene expression and cellular responses
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. For example, orally administered this compound has been shown to block PGD2-induced plasma exudation in the conjunctiva in guinea pigs
Preparation Methods
The synthesis of S 5751 involves several steps:
Esterification: 5-Hydroxybenzothiophene-3-carboxylic acid is esterified with acetic anhydride in pyridine to produce the 5-acetoxy derivative.
Formation of Acid Chloride: The 5-acetoxy derivative is treated with thionyl chloride to form the corresponding acid chloride.
Condensation: The acid chloride is then condensed with a bicyclic amine to yield an amide.
Hydrolysis: The ester groups of the amide are hydrolyzed under basic conditions to furnish the target compound.
Chemical Reactions Analysis
S 5751 undergoes various chemical reactions:
Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl.
Substitution: The compound can undergo substitution reactions, particularly involving the benzothiophene moiety.
Condensation: Wittig condensation can be performed on the aldehyde derivative to form extended conjugated systems.
Scientific Research Applications
Comparison with Similar Compounds
S 5751 is unique in its high selectivity for the DP1 receptor compared to other prostanoid receptor antagonists. Similar compounds include:
Prostaglandin E2 receptor antagonists: These compounds target different prostanoid receptors and have varying effects on inflammation and allergic responses.
Thromboxane receptor antagonists: These compounds inhibit the thromboxane receptor, which is involved in platelet aggregation and vasoconstriction.
S 5751 stands out due to its specific action on the DP1 receptor, making it a valuable tool in asthma research and potentially other inflammatory conditions.
Biological Activity
S-5751 is a novel compound primarily recognized for its role as a selective antagonist of the prostaglandin D2 (PGD2) receptor. This compound has garnered attention due to its potential therapeutic applications in treating allergic conditions and other inflammatory diseases. The following sections detail the synthesis, biological activity, pharmacological profiles, and relevant case studies associated with this compound.
This compound is synthesized from a bicyclic framework, specifically utilizing the 6,6-dimethylbicyclo[3.1.1]heptane ring system. This structure is significant as it enhances the binding affinity to PGD2 receptors compared to earlier derivatives that utilized the bicyclo[2.2.1]heptane scaffold. The compound's chemical formula and molecular weight have been optimized to improve its pharmacokinetic properties.
Property | Value |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 293.33 g/mol |
Solubility | Soluble in DMSO |
This compound functions primarily by inhibiting the action of PGD2, a lipid mediator implicated in various allergic responses and inflammation. The compound has been shown to effectively block cAMP generation induced by PGD2 in platelet-rich plasma, with an IC50 value of 0.12 μM . This inhibition is critical as cAMP plays a pivotal role in mediating cellular responses to inflammatory stimuli.
Pharmacological Profiles
In preclinical studies, this compound demonstrated significant efficacy in various animal models of allergic diseases:
- Allergic Rhinitis : this compound effectively reduced eosinophil infiltration and other inflammatory markers.
- Asthma Models : The compound exhibited potent antiallergic effects, significantly decreasing airway hyperresponsiveness.
- Conjunctivitis : In models simulating allergic conjunctivitis, this compound reduced symptoms and inflammation.
These findings suggest that this compound may serve as a promising candidate for developing new treatments for allergic conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Allergic Responses :
- A study conducted by Shionogi Research Laboratories reported that this compound significantly suppressed allergic responses in animal models, demonstrating its potential as an alternative treatment for allergies .
- The study highlighted that this compound's mechanism involves blocking PGD2 receptor pathways, which are crucial in mediating allergic reactions.
- Clinical Implications :
- Comparative Analysis :
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHFWFKSIYJEK-MFJOXFORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209268-36-0 | |
Record name | S-5751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-5751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.